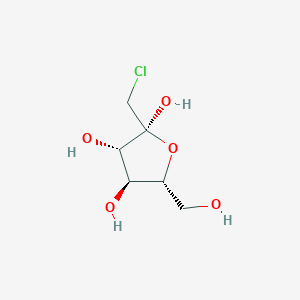

1-Chloro-1-deoxy-D-fructose

Description

Contextualization within Halogenated Carbohydrate Chemistry

Halogenated carbohydrates are sugar molecules that have had one or more of their hydroxyl groups replaced by a halogen atom, such as chlorine, fluorine, bromine, or iodine. nih.govrsc.org This substitution can significantly alter the chemical reactivity and biological activity of the parent sugar. nih.gov The introduction of a halogen can influence the sugar's conformation, its ability to form hydrogen bonds, and its susceptibility to enzymatic reactions.

The field of halogenated carbohydrate chemistry explores the synthesis and properties of these modified sugars. rsc.org Researchers in this area investigate how the position and type of halogen affect the molecule's behavior. For instance, the carbon-halogen bond can serve as a reactive site for further chemical modifications, allowing for the creation of a diverse range of carbohydrate derivatives. ontosight.ai These derivatives are valuable tools for probing biological systems and for the development of new therapeutic agents.

Significance as a Modified Monosaccharide Derivative

As a modified monosaccharide, 1-Chloro-1-deoxy-D-fructose is part of a broader category of sugar derivatives that includes amino sugars, deoxy sugars, sugar alcohols, and sugar acids. pearson.comuobaghdad.edu.iqnumberanalytics.com These modifications are not just laboratory curiosities; many occur naturally and play critical roles in biological processes. nih.gov For example, deoxy sugars like 2-deoxy-D-ribose are fundamental components of DNA. uobaghdad.edu.iq

The significance of this compound lies in its potential as a research tool and a synthetic intermediate. ontosight.ai The presence of the chlorine atom at the anomeric carbon makes it a reactive glycosyl donor, facilitating the formation of glycosidic bonds in the synthesis of more complex carbohydrates. smolecule.com This is crucial for building oligosaccharides and glycoconjugates, which are involved in a myriad of biological functions, including cell-cell recognition, immune responses, and signaling. ontosight.ainumberanalytics.com

Furthermore, studying how enzymes interact with modified sugars like this compound can provide valuable information about enzyme active sites and reaction mechanisms. smolecule.com For instance, its interaction with enzymes like invertase and its potential to act as an inhibitor for enzymes such as phosphoglucose (B3042753) isomerase and phosphofructokinase have been noted. smolecule.comnih.gov

Historical Perspective on Chloro-Deoxy Sugar Research and its Derivatives

Research into chloro-deoxy sugars is part of a larger effort to understand the structure-activity relationships of carbohydrates. The synthesis of such compounds has been a topic of interest for several decades, with early work focusing on developing new synthetic methods. rsc.org The discovery that halogenated sugars could serve as precursors for deoxy sugars, which are found in various natural products, spurred further investigation. scispace.com

A notable example of a commercially successful chlorinated sugar is sucralose (B1001), a non-nutritive sweetener. wikipedia.org Although structurally different from this compound (sucralose is a disaccharide with three chlorine atoms), its development highlights the significant impact that chlorination can have on the properties of a sugar. The discovery of sucralose in 1976 was a result of research into novel uses of sucrose (B13894) and its synthetic derivatives. wikipedia.org

Early investigations into halogenated carbohydrates also explored their potential as intermediates for creating branched-chain sugars, which are components of some antibiotics. cdnsciencepub.com The reactivity of the carbon-halogen bond has been exploited in various synthetic strategies to build complex carbohydrate architectures. Over the years, the focus of research has expanded to include the biological activities of these compounds and their applications in medicinal chemistry and glycobiology. ontosight.aiacs.org

Detailed Research Findings

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 32785-93-6 scbt.comusbio.netsigmaaldrich.com |

| Molecular Formula | C₆H₁₁ClO₅ smolecule.comscbt.comnih.gov |

| Molecular Weight | 198.60 g/mol smolecule.comscbt.comnih.gov |

| IUPAC Name | (2S,3S,4S,5R)-2-(chloromethyl)-5-(hydroxymethyl)oxolane-2,3,4-triol smolecule.com |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, primarily involving the selective chlorination of D-fructose or its protected derivatives. smolecule.comontosight.ai Direct chlorination using reagents like thionyl chloride is one approach. smolecule.com Another key strategy involves the reaction of a protected form of fructose (B13574), such as 2,3-O-isopropylidene-β-D-fructopyranose, with a chlorinating agent like sulfuryl chloride. cdnsciencepub.com

Chemical Reactivity and Biological Interactions

The chlorine atom in this compound makes it susceptible to nucleophilic substitution reactions, allowing for the introduction of other functional groups. smolecule.com This reactivity is fundamental to its use as a synthetic intermediate.

Studies have indicated that this compound can interact with various enzymes. smolecule.com For example, it can be hydrolyzed by the enzyme invertase. smolecule.com Research on the related compound 1-deoxy-D-fructose has shown that its phosphorylated form can act as a competitive inhibitor of phosphoglucose isomerase and an inhibitor of phosphofructokinase, suggesting that the 1-hydroxy group is not essential for binding to these enzymes but does play a role in their allosteric regulation. nih.gov This implies that this compound could also have interesting interactions with metabolic enzymes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R)-2-(chloromethyl)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO5/c7-2-6(11)5(10)4(9)3(1-8)12-6/h3-5,8-11H,1-2H2/t3-,4-,5+,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFVLTTZSPOCKHE-ARQDHWQXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CCl)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CCl)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1932126-86-7 | |

| Record name | 1-Chloro-1-deoxy-alpha-D-fructofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1932126867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CHLORO-1-DEOXY-.ALPHA.-D-FRUCTOFURANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM15XZ96TQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Chloro 1 Deoxy D Fructose

Direct Halogenation Approaches to 1-Chloro-1-deoxy-D-fructose

Direct chlorination methods offer a straightforward route to this compound from the parent monosaccharide, D-fructose. These reactions typically employ powerful chlorinating agents capable of substituting the primary hydroxyl group at the C-1 position.

Utilization of Thionyl Chloride and Phosphorus Pentachloride in D-Fructose Chlorination

The direct treatment of D-fructose with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions represents a primary method for synthesizing this compound. smolecule.com These reagents are potent chlorinating agents that can replace hydroxyl groups with chlorine atoms. While effective, these reactions require careful management of reaction conditions to minimize the formation of side products, given the multiple hydroxyl groups present on the fructose (B13574) molecule. The reactivity of these agents necessitates anhydrous conditions to prevent their decomposition and to promote the desired chlorination reaction.

Selective Chlorination Strategies from Protected Fructose Derivatives

To achieve higher regioselectivity and yield, synthetic strategies often involve the use of protected fructose derivatives. ontosight.ai This approach entails a multi-step process where all hydroxyl groups, except the one at the C-1 position, are chemically protected.

A common strategy involves the protection of the hydroxyl groups at the 2,3 and 4,5 positions of D-fructose, often as isopropylidene acetals. This protection prevents unwanted side reactions during the chlorination step. Once the other hydroxyls are masked, the exposed anomeric hydroxyl group can be selectively targeted. Reagents like triphosgene (B27547) can be used for this chlorination under neutral conditions, which is advantageous when acid-sensitive protecting groups are present. researchgate.net Another method involves the Appel reaction, using triphenylphosphine (B44618) and a chlorine source like carbon tetrachloride, to convert the targeted hydroxyl group into a chloro group. Following the successful chlorination at the C-1 position, the protecting groups are removed under specific deprotection conditions to yield the final product, this compound.

Enzymatic and Chemical Modification Pathways from D-Fructose

Beyond direct halogenation, alternative pathways involving enzymatic or other chemical modifications can be employed to synthesize this compound from D-fructose. smolecule.com While specific enzymatic routes for the direct chlorination of fructose are not widely documented, biocatalysis is a growing field for the production of rare sugars and their derivatives. nih.gov Chemical modification pathways may involve a series of reactions that activate the C-1 position for a subsequent nucleophilic substitution by a chloride ion, offering a different strategic approach compared to direct chlorination. smolecule.com

Derivatization from Complex Carbohydrates: The Case of Sucrose (B13894) Analogues

An alternative and historically significant route to this compound involves the synthesis and subsequent breakdown of chlorinated sucrose derivatives.

Synthesis of 1'-Chloro-1'-deoxysucrose as an Intermediate

The synthesis of 1'-Chloro-1'-deoxysucrose, a sucrose analogue chlorinated at the C-1 position of the fructose moiety, serves as a key step in this pathway. researchgate.netdss.go.th This intermediate can be synthesized from sucrose through selective protection and activation strategies. One successful route involves the creation of 6,1',6'-tri-O-(2,4,6-trimethylbenzenesulfonyl)sucrose, which can then undergo nucleophilic substitution with chloride ions to introduce chlorine at the desired positions. researchgate.net The synthesis of such chlorinated sucrose derivatives was part of extensive research into the structure-activity relationships of sweet compounds. dss.go.th

Hydrolytic Pathways to this compound from Sucrose Derivatives

Once 1'-Chloro-1'-deoxysucrose is obtained, the next step is the selective cleavage of the glycosidic bond linking the glucose and the chlorinated fructose unit. This is typically achieved through acid-catalyzed hydrolysis. researchgate.net The rate of this hydrolysis has been studied and compared to that of natural sucrose to understand the mechanism and optimize the release of the desired this compound product. researchgate.net This hydrolytic step breaks down the disaccharide, yielding the target molecule alongside glucose.

Data on Synthetic Reagents

Below is an interactive table summarizing the key reagents used in the various synthetic methodologies discussed.

| Synthetic Approach | Key Reagent(s) | Role of Reagent(s) | Reference(s) |

| Direct Chlorination | Thionyl Chloride (SOCl₂) | Chlorinating Agent | smolecule.com |

| Phosphorus Pentachloride (PCl₅) | Chlorinating Agent | smolecule.com | |

| Selective Chlorination | Isopropylidene Acetals | Protecting Groups | |

| Triphenylphosphine/CCl₄ (Appel) | Chlorination | ||

| Triphosgene | Chlorinating Agent | researchgate.net | |

| From Sucrose Analogues | 2,4,6-trimethylbenzenesulfonyl chloride | Activating Group for Substitution | researchgate.net |

| Acid (e.g., HCl) | Hydrolysis Catalyst | researchgate.net |

Stereochemical Control and Regioselectivity in this compound Synthesis

Achieving precise stereochemical control and regioselectivity is the central challenge in the synthesis of this compound. D-fructose possesses multiple hydroxyl groups (two primary at C-1 and C-6, and three secondary at C-3, C-4, and C-5), each with different reactivity. Selective chlorination of the C-1 primary hydroxyl group over the other positions is a significant synthetic hurdle.

Regioselectivity:

The selective chlorination of a specific hydroxyl group in an unprotected polyol like fructose is difficult. Therefore, synthetic strategies typically employ protecting groups to block the more reactive hydroxyls, leaving the target C-1 hydroxyl group available for substitution. For instance, the primary hydroxyl at C-6 is often more sterically accessible and reactive than the one at C-1, necessitating a protection strategy for C-6 to favor C-1 chlorination.

Several reagents have been developed for the regioselective chlorination of sugars.

Sulfuryl chloride (SO₂Cl₂) : This reagent can produce chlorodeoxy sugars by forming reactive chlorosulfate (B8482658) esters, which are then displaced by chloride ions. cdnsciencepub.com However, the selectivity is governed by both steric and electronic effects, and without protecting groups, a mixture of products is likely. cdnsciencepub.com For example, the reaction of 2,3-O-isopropylidene-β-D-fructopyranose with sulfuryl chloride was found to exclusively yield 5-chloro-5-deoxy-2,3-O-isopropylidene-α-L-sorbopyranose, demonstrating the reagent's propensity to react at other positions depending on the substrate's conformation and protecting group pattern. cdnsciencepub.com

(Halomethylene)dimethyliminium halides : Reagents like N,N-dimethylchloroformiminium chloride can be used for the synthesis of chlorodeoxy sugars. electronicsandbooks.comrsc.org These reactions can be highly selective for primary hydroxyl groups. acs.org The mechanism involves the formation of an intermediate complex that facilitates the nucleophilic attack by chloride. electronicsandbooks.com

Mitsunobu Reaction : The Mitsunobu reaction offers a method for regioselective monochlorination, particularly of primary hydroxyl groups in carbohydrates. nih.gov This reaction typically proceeds with inversion of configuration.

The table below summarizes various chlorination reactions on fructose derivatives, highlighting the challenges and successes in achieving regioselectivity.

| Starting Material | Reagent(s) | Position(s) Chlorinated | Product | Reference(s) |

| D-Fructose | Thionyl chloride or Phosphorus pentachloride | Non-selective without protection | Mixture of chlorinated fructose derivatives | smolecule.com |

| 2,3-O-Isopropylidene-β-D-fructopyranose | Sulfuryl Chloride | C-5 | 5-Chloro-5-deoxy-2,3-O-isopropylidene-α-L-sorbopyranose | cdnsciencepub.com |

| Methyl 3,4-anhydro-β-D-tagatofuranoside | (p-Dimethylaminophenyl)diphenylphosphine / Tetrachloromethane | C-6 | Methyl 1-O-acetyl-3,4-anhydro-6-chloro-6-deoxy-β-D-tagatofuranoside | publish.csiro.au |

| 1,2:3,4-di-O-isopropylidene-α-galactopyranose | N,N-Dimethylchloroformiminium chloride | C-6 | 6-chloro-6-deoxy-1,2:3,4-di-O-isopropylidene-α-galactopyranose | electronicsandbooks.comrsc.org |

Stereochemical Control:

The introduction of the chlorine atom at a chiral center typically proceeds via a nucleophilic substitution (Sₙ2) mechanism. cdnsciencepub.comacs.org This mechanism is characterized by the inversion of configuration at the reaction center. In the context of synthesizing this compound, if the reaction occurs at a stereocenter, the resulting product would have the opposite stereochemistry at that position. However, the C-1 position of D-fructose is not a stereocenter in its open-chain (keto) form. The stereochemistry of the final product is defined by the existing chiral centers at C-3, C-4, and C-5 of the fructose backbone.

The stereochemical outcome can also be influenced by the reaction conditions and the substrate itself. For instance, neighboring group participation can sometimes lead to retention of configuration. The choice of solvent and temperature can also play a role in the stereoselectivity of the reaction. In enzymatic approaches, the enzyme's active site dictates the precise stereochemical course of the reaction, offering a high degree of control that is often difficult to achieve through purely chemical methods. nih.gov For example, directed evolution of aldolase (B8822740) enzymes has been used to alter the stereochemical course of aldol (B89426) reactions, demonstrating the power of biocatalysis in controlling stereochemistry. nih.gov

Chemical Reactivity and Reaction Mechanisms of 1 Chloro 1 Deoxy D Fructose

Hydrolytic Transformations of 1-Chloro-1-deoxy-D-fructose

The hydrolysis of this compound involves the cleavage of the C-Cl bond. This transformation can be influenced by enzymatic or acidic conditions, though specific data for this compound is scarce.

Enzymatic Hydrolysis by Glycosidases (e.g., Invertase)

There is currently a lack of specific research data on the enzymatic hydrolysis of this compound by glycosidases such as invertase. Glycosidases are typically specific for the glycosidic bonds linking sugar units. While some enzymes exhibit broader substrate specificities, their catalytic activity on a chlorinated deoxy-ketose like this compound has not been detailed in the available literature.

Acid-Catalyzed Hydrolysis Kinetics and Mechanistic Investigations

Nucleophilic Substitution Reactions at the Chlorinated Carbon (C-1)

The C-1 carbon of this compound, being an α-carbon to a ketone, is an electrophilic site. This structure makes it a target for nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. nih.govwikipedia.org

Formation of 1-Substituted Deoxyfructose Derivatives

As an α-haloketone, this compound is expected to act as an alkylating agent. wikipedia.org It can theoretically react with various nucleophiles to form a range of 1-substituted deoxyfructose derivatives. For instance, reaction with amines could yield 1-amino-1-deoxyfructose derivatives, and reaction with thioamides could potentially lead to the formation of thiazoles. wikipedia.org However, specific synthetic procedures and characterization of such derivatives originating from this compound are not described in the available research.

Potential Nucleophilic Substitution Reactions

| Nucleophile | Potential Product Class |

|---|---|

| Amines | 1-Amino-1-deoxyfructose derivatives |

| Thioamides | Thiazole derivatives |

| Azides | 1-Azido-1-deoxyfructose derivatives |

Role as a Glycosyl Donor in Synthetic Organic Chemistry for Glycosidic Bond Formation

The formation of a glycosidic bond is fundamentally a nucleophilic substitution reaction where a glycosyl donor provides an electrophilic anomeric carbon for a glycosyl acceptor's nucleophilic hydroxyl group to attack. nih.gov While various sugar derivatives with leaving groups at the anomeric carbon can act as glycosyl donors, the utility of this compound for this purpose has not been established in the scientific literature. The structure of this compound, being a ketose with a chloro group at C-1 rather than the anomeric C-2, complicates its direct application as a conventional glycosyl donor for forming fructose-containing glycosides.

Participation in Maillard Reaction Pathways and Advanced Glycation End-product Formation

The Maillard reaction is initiated by the condensation of the carbonyl group of a reducing sugar with a free amino group from an amino acid, peptide, or protein. sandiego.edu Fructose (B13574) is known to participate in the Maillard reaction, sometimes more rapidly than glucose, leading to the formation of fructosamine (B8680336) (a 1-amino-1-deoxy-ketose derivative, also known as a Heyns product) in the initial stage. nih.govresearchgate.net

The participation of this compound in this pathway is not documented. The presence of the chlorine atom at the C-1 position, adjacent to the ketone group, would significantly alter the electron distribution and steric environment of the carbonyl carbon. This modification could influence its reactivity towards amino groups, potentially altering the rate and pathway of the initial condensation step of the Maillard reaction. However, no studies have been found that investigate whether this compound can form Heyns products or proceed to generate advanced glycation end-products (AGEs).

Formation and Reactivity of 1-Amino-1-deoxy-D-fructose (Fructosamine) Derivatives

Fructosamine and its derivatives, known as Amadori compounds, are pivotal early-stage products in the Maillard reaction. researchgate.netresearchgate.net Their formation is a non-enzymatic process that occurs between a reducing sugar, such as glucose, and a primary or secondary amine, typically from an amino acid, peptide, or protein. researchgate.netnih.gov

The initial step is a condensation reaction where the nucleophilic amino group attacks the carbonyl carbon of the sugar in its open-chain form, yielding an unstable Schiff base (an aldimine). researchgate.netnih.gov This intermediate subsequently undergoes an acid-catalyzed rearrangement, known as the Amadori rearrangement, to form a more stable 1-amino-1-deoxy-2-ketose, which is the core structure of fructosamine derivatives. researchgate.netnih.gov For example, the reaction between glucose and the ε-amino group of a lysine (B10760008) residue forms a fructoselysine conjugate. researchgate.net

Formation of Fructosamine Derivatives (Amadori Compounds)

| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1 | Condensation | Reducing Sugar (e.g., Glucose) + Amino Compound (e.g., Amino Acid) | Schiff Base (Aldimine) |

| 2 | Rearrangement | Schiff Base | Amadori Compound (e.g., Fructosamine) |

These Amadori compounds are relatively stable but serve as crucial precursors for the advanced stages of the Maillard reaction. researchgate.net Their subsequent reactivity involves degradation through various pathways, including enolization and dehydration, which lead to the formation of a wide array of compounds responsible for the color, aroma, and flavor of thermally processed foods. researchgate.netresearchgate.net The transformation of Amadori compounds can also lead to the generation of reactive dicarbonyl derivatives, which are implicated in the formation of advanced glycation end products (AGEs). researchgate.net

Degradation Mechanisms of 1-Deoxy-D-erythro-hexo-2,3-diulose, a Key Maillard Intermediate

1-Deoxy-D-erythro-hexo-2,3-diulose, also known as 1-deoxyglucosone (B1246632) (1-DG), is a highly reactive α-dicarbonyl compound and a key intermediate in the Maillard chemistry of hexoses. researchgate.netresearchgate.net It is formed from the degradation of Amadori products. researchgate.net The degradation of 1-DG is complex and proceeds through several major mechanistic pathways, leading to a variety of subsequent products.

Key degradation mechanisms for dicarbonyl compounds like 1-DG include:

Retro-aldol Fragmentation: Cleavage of carbon-carbon bonds, leading to smaller carbonyl compounds. researchgate.net

Hydrolytic β-Dicarbonyl Cleavage: A confirmed important pathway for 1-DG degradation, involving the cleavage of the bond between C2 and C3. researchgate.net

Oxidative α-Dicarbonyl Cleavage: Cleavage of the bond between the two carbonyl carbons, often dependent on the presence of oxygen. researchgate.net

Enolization and Dehydration: Rearrangements and elimination of water molecules that precede fragmentation or cyclization. researchgate.netresearchgate.net

Oxidation: The degradation of 1-DG can be dependent on oxygen, leading to the formation of a tricarbonyl intermediate, which then yields products like lactic acid and glyceric acid. researchgate.netresearchgate.net

Studies on the degradation of 1-DG in the presence of the amino acid L-alanine have identified several stable end-products as well as reactive intermediates. researchgate.net

Formation of Dicarbonyls and Hydroxycarbonyls from 1-Deoxy-D-fructose Degradation

1-Deoxy-D-fructose is a precursor to the more reactive intermediate, 1-Deoxy-D-erythro-hexo-2,3-diulose (1-DG). The degradation pathways that lead to the formation of smaller dicarbonyl and hydroxycarbonyl (B1239141) compounds primarily involve the breakdown of this subsequent α-dicarbonyl intermediate. researchgate.netagriculturejournals.cz

The fragmentation of the six-carbon skeleton of 1-DG is a significant source of these smaller, highly reactive molecules. The primary mechanism driving this fragmentation is β-dicarbonyl cleavage, although retro-aldol reactions also play a role. researchgate.netagriculturejournals.czbohrium.com Research has verified the formation of several key dicarbonyl and hydroxycarbonyl products from the degradation of 1-DG. researchgate.net

Products from the Degradation of 1-Deoxy-D-erythro-hexo-2,3-diulose

| Class | Compound Name |

|---|---|

| Dicarbonyls | 3,4-Dihydroxy-2-oxobutanal |

| 1-Hydroxybutane-2,3-dione | |

| 4-Hydroxy-2-oxobutanal | |

| Methylglyoxal |

| Hydroxycarbonyls | Acetol |

These smaller carbonyl compounds are themselves highly reactive and participate in further reactions, contributing significantly to the development of flavor, aroma, and color in the later stages of the Maillard reaction. agriculturejournals.cz Their formation underscores the importance of 1-deoxyfructose (B1228785) derivatives as intermediates in generating low molecular weight carbonyls. agriculturejournals.czresearchgate.net

Other Significant Chemical Transformations

Reductive Dechlorination and Oxidation Pathways

Specific studies detailing the reductive dechlorination or oxidation pathways for this compound are not extensively documented in the literature. However, the principles of these reactions can be inferred from general organochlorine chemistry and the reactivity of monosaccharides.

Reductive Dechlorination is a chemical reaction that involves the cleavage of a carbon-chlorine bond by a reducing agent, resulting in the release of a chloride ion. This process is significant in the bioremediation of chlorinated organic pollutants, where anaerobic bacteria can use chlorinated compounds as electron acceptors. The reaction typically replaces the chlorine atom with a hydrogen atom. While specific reagents or microbial pathways for this compound are not detailed, this transformation is chemically plausible given a suitable reducing environment.

Oxidation Pathways for monosaccharides are well-established. The aldehyde or ketone group, as well as the hydroxyl groups, can be oxidized. For instance, the oxidation of D-fructose with an oxidizing agent like permanganate (B83412) in an acidic medium can lead to the formation of fructuronic acid, as well as cleavage of C-C bonds to yield smaller products like arabinonic acid and formic acid. bohrium.com It is plausible that this compound could undergo similar oxidation at its hydroxyl groups or, depending on the reaction conditions, the chloro-substituted carbon could be affected.

Cyclization and Tautomerization Phenomena in Solution

Like its parent compound D-fructose, this compound exists in solution not as a single structure but as an equilibrium mixture of several tautomers. This phenomenon arises from the intramolecular cyclization of the linear keto-form to form more stable five-membered (furanose) or six-membered (pyranose) rings.

In aqueous solution, D-fructose equilibrates between five main forms: an open-chain keto form and four cyclic isomers (anomers):

β-D-fructopyranose

β-D-fructofuranose

α-D-fructofuranose

α-D-fructopyranose

The interconversion between these forms is known as mutarotation. At equilibrium at 20°C in D₂O, the β-pyranose form is the most abundant.

Tautomeric Distribution of D-Fructose in D₂O at 20°C

| Tautomer | Ring Form | Anomer | Abundance |

|---|---|---|---|

| β-fructopyranose | Pyranose (6-membered) | Beta (β) | ~68.2% |

| β-fructofuranose | Furanose (5-membered) | Beta (β) | ~22.4% |

| α-fructofuranose | Furanose (5-membered) | Alpha (α) | ~6.2% |

| α-fructopyranose | Pyranose (6-membered) | Alpha (α) | ~2.7% |

Chemical databases confirm that this compound also exists as these different anomers, including α/β-fructopyranose and α/β-fructofuranose forms. This indicates that it undergoes the same fundamental cyclization and tautomerization phenomena in solution as D-fructose, establishing an equilibrium between its linear and various cyclic forms.

Structural Characterization and Conformational Analysis of 1 Chloro 1 Deoxy D Fructose and Its Analogues

Advanced Spectroscopic Methods in Structure Elucidation

The precise determination of the three-dimensional structure of 1-Chloro-1-deoxy-D-fructose relies on a combination of sophisticated spectroscopic methods. These techniques provide detailed insights into the connectivity of atoms, their spatial arrangement, and the subtle dynamics of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural analysis of carbohydrates, including chlorodeoxy sugars. While specific NMR data for this compound is not extensively documented in publicly available literature, the principles of NMR analysis of its parent compound, D-fructose, provide a strong foundation for its characterization.

For D-fructose, both ¹H and ¹³C NMR spectroscopy are instrumental in identifying the various tautomeric forms present in solution. The spectra are typically complex due to the equilibrium between multiple isomers (pyranose and furanose rings in both α and β anomeric forms). Key NMR parameters like chemical shifts (δ) and coupling constants (J) are used for detailed analysis:

Chemical Shifts : The position of a signal in an NMR spectrum is indicative of the chemical environment of the nucleus. In ¹³C NMR, the anomeric carbon (C-2) is particularly diagnostic, appearing at a distinct chemical shift for each tautomer. For this compound, the substitution of a hydroxyl group with a chlorine atom at the C-1 position would induce significant changes in the chemical shifts of adjacent carbons (C-1, C-2, and C-3) due to the chlorine's high electronegativity. The C-1 signal itself would be expected to shift downfield.

Coupling Constants : Three-bond proton-proton coupling constants (³JHH) are invaluable for determining the dihedral angles between protons on adjacent carbons, which in turn defines the conformation of the sugar ring (e.g., chair or boat conformations of the pyranose ring).

By analogy with D-fructose, a detailed 2D NMR analysis (such as COSY, HSQC, and HMBC) of this compound would be necessary to assign all proton and carbon signals unambiguously and to determine the predominant conformation of each tautomer in solution.

Table 1: Representative ¹³C NMR Chemical Shifts for D-fructose Tautomers in D₂O

| Carbon | β-pyranose | β-furanose | α-furanose |

| C-1 | 63.9 ppm | 62.8 ppm | 64.0 ppm |

| C-2 | 98.8 ppm | 105.1 ppm | 102.1 ppm |

| C-3 | 68.3 ppm | 77.3 ppm | 76.2 ppm |

| C-4 | 70.3 ppm | 76.0 ppm | 75.1 ppm |

| C-5 | 69.8 ppm | 82.2 ppm | 81.0 ppm |

| C-6 | 64.9 ppm | 63.5 ppm | 62.1 ppm |

| Data is illustrative and based on published values for D-fructose. |

Vibrational Spectroscopy (Raman and Infrared) for Molecular Structure and Hydrogen Bonding

Analysis of the parent compound D-fructose reveals characteristic spectral regions:

O-H Stretching Region (3000-3600 cm⁻¹) : A broad and intense band in the IR spectrum is characteristic of the stretching vibrations of the multiple hydroxyl groups involved in hydrogen bonding.

C-H Stretching Region (2800-3000 cm⁻¹) : Bands in this region correspond to the stretching of C-H bonds in the carbohydrate backbone.

Fingerprint Region (below 1500 cm⁻¹) : This region is rich with information from C-O and C-C stretching vibrations, as well as C-O-H and C-C-H bending modes. This region is particularly sensitive to the anomeric and conformational state of the sugar.

For this compound, the introduction of a C-Cl bond would give rise to a new vibrational mode, typically observed in the 600-800 cm⁻¹ region of the IR and Raman spectra. Furthermore, the replacement of the C-1 hydroxyl group alters the hydrogen-bonding network, which would lead to subtle but measurable shifts in the positions and shapes of the O-H and C-O vibrational bands compared to D-fructose.

Tautomeric Equilibrium in Aqueous Solution and Solid State

Like most monosaccharides, this compound is expected to exist not as a single structure but as an equilibrium mixture of different isomers, or tautomers, in both solution and the solid state. This phenomenon is known as cyclo-chain tautomerism.

Acyclic Keto Form vs. Cyclic Hemiketal Forms (Pyranose and Furanose)

The tautomeric equilibrium involves the interconversion between the open-chain form and cyclic forms. For a ketose like fructose (B13574), the open-chain structure contains a ketone functional group (the keto form). This acyclic form can undergo an intramolecular reaction where one of the hydroxyl groups attacks the carbonyl carbon (C-2) to form a cyclic hemiketal.

Pyranose Forms : If the C-6 hydroxyl group attacks the C-2 carbonyl, a six-membered ring is formed, which is structurally related to pyran.

Furanose Forms : If the C-5 hydroxyl group attacks the C-2 carbonyl, a five-membered ring is formed, which is related to furan.

Each of these cyclic forms can exist as two different stereoisomers at the anomeric carbon (C-2), designated as α and β anomers. Therefore, in solution, this compound is likely an equilibrium mixture of at least five species: the acyclic keto form, α-fructopyranose, β-fructopyranose, α-fructofuranose, and β-fructofuranose.

Factors Influencing Tautomeric Distribution and Stability

The relative proportions of the different tautomers at equilibrium are sensitive to several factors. Studies on D-fructose have shown that this distribution is influenced by:

Temperature : Increasing the temperature tends to favor the furanose forms of D-fructose over the more stable pyranose form.

Solvent : The polarity and hydrogen-bonding capability of the solvent can significantly alter the tautomeric distribution. For example, the equilibrium composition of fructose in pyridine (B92270) is different from that in water.

Concentration : The concentration of the sugar in solution can also have a minor effect on the equilibrium.

For this compound, the presence of the electron-withdrawing chlorine atom at C-1 would be a significant internal factor. This substitution could influence the stability of the various cyclic forms through steric and electronic effects, potentially shifting the equilibrium compared to that of the parent D-fructose. For instance, it might destabilize certain conformations due to dipole-dipole interactions or steric hindrance involving the chloromethyl group.

Table 2: Tautomeric Distribution of D-fructose in D₂O at 20°C

| Tautomer | Percentage at Equilibrium |

| β-pyranose | 68.23% |

| β-furanose | 22.35% |

| α-furanose | 6.24% |

| α-pyranose | 2.67% |

| Acyclic (keto) | 0.50% |

| Source: Data from studies on D-fructose. |

Conformational Dynamics of the Carbohydrate Chain

The pyranose ring of sugars is not planar but typically adopts a stable chair conformation to minimize steric strain. For D-fructose, the β-pyranose form predominantly adopts the ²C₅ (D-fructose notation) chair conformation. However, the ring is not static; it can undergo conformational changes, such as ring-flipping to an alternative chair or boat/skew-boat conformations, although these are generally higher in energy.

The conformational preferences of deoxysugars can be influenced by the position of the deoxygenation. For this compound, the replacement of the C-1 hydroxyl group with a chlorine atom introduces a bulkier and more electronegative substituent. This substitution can affect the conformational dynamics in several ways:

Anomeric Effect : The anomeric effect, which involves a stabilizing interaction between the lone pair of electrons on the ring oxygen and the anti-bonding orbital of the C-2 substituent's bond, plays a crucial role in the stability of glycosides. The nature of this effect might be altered by the C-1 chlorine, thereby influencing the conformational equilibrium.

Computational modeling and advanced NMR techniques, such as measuring nuclear Overhauser effects (NOEs) and coupling constants, are essential to fully elucidate the conformational landscape and dynamic behavior of the this compound carbohydrate chain.

Intermolecular and Intramolecular Interactions

The arrangement of molecules in a crystalline solid is dictated by a complex interplay of intermolecular forces, including hydrogen bonds, and hydrophilic/hydrophobic interactions. These forces determine the crystal packing and ultimately influence the compound's physical properties.

Hydrogen Bonding Networks and their Energetic Contributions

In fructose analogues, the numerous hydroxyl (-OH) groups are primary participants in extensive hydrogen bonding. These interactions can be both intramolecular (within the same molecule) and intermolecular (between different molecules), creating complex three-dimensional networks.

Studies on N-substituted 1-deoxy-β-D-fructopyranose derivatives have shown that all hydroxyl and other polar groups are typically involved in hydrogen bonding. These networks often consist of infinite chains and rings. For instance, in the crystal structure of N-(1-deoxy-β-D-fructopyranos-1-yl)-2-aminoisobutyric acid, a three-dimensional network of infinite chains connected through homodromic rings is observed. Intramolecular hydrogen bonds are also crucial, often bridging different parts of the molecule, such as the sugar and the substituent group.

The energetic contribution of these hydrogen bonds is significant in stabilizing the crystal lattice. While specific energetic data for this compound is unavailable, analysis of related compounds suggests that O-H···O hydrogen bonds are the most significant contributors to the stability of the crystal packing. The geometry of these bonds, including donor-acceptor distances and angles, dictates their strength.

Table 1: Representative Hydrogen Bond Geometries in a 1-Deoxy-D-fructose Analogue

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O2-H2···O3 | 0.82 | 1.95 | 2.75 | 168 |

| O3-H3···O4 | 0.82 | 1.98 | 2.78 | 165 |

| O4-H4···O5 | 0.82 | 2.01 | 2.81 | 169 |

Note: This data is illustrative and based on a representative fructose analogue. The actual bond lengths and angles for this compound may vary.

Role of Hydrophilic/Hydrophobic Interactions in Molecular Packing

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. For fructose analogues, these analyses typically show a high percentage of O···H/H···O contacts, indicative of the prevalence of hydrogen bonding. The remaining surface is typically dominated by H···H contacts, which represent the weaker hydrophobic interactions. The presence of a chlorine atom in this compound would introduce a region of moderate hydrophobicity and the potential for halogen bonding, which could further influence the molecular packing. However, without specific structural data, the precise nature of these interactions remains speculative.

Advanced Research Applications of 1 Chloro 1 Deoxy D Fructose

Reagent in Synthetic Organic Chemistry

In the field of synthetic organic chemistry, halogenated carbohydrates are versatile intermediates for building complex molecular architectures. The chlorine atom in 1-Chloro-1-deoxy-D-fructose serves as a competent leaving group, rendering the anomeric carbon susceptible to nucleophilic substitution. This reactivity is fundamental to its application as a precursor and building block in carbohydrate chemistry.

The chemical reactivity of this compound makes it a useful starting material for the synthesis of carbohydrate mimics and structural analogs. By replacing the chlorine atom with various functional groups, chemists can create a library of modified fructose (B13574) derivatives. These mimics are instrumental in elucidating the structural requirements for carbohydrate-protein interactions and in studying the active sites of enzymes involved in carbohydrate metabolism. The synthesis of such analogs allows researchers to probe the specific roles of different hydroxyl groups in molecular recognition and binding events.

This compound serves as a precursor for the synthesis of more complex carbohydrates and glycoconjugates. nih.govnih.gov Glycoconjugates, which are carbohydrates covalently linked to proteins or lipids, are crucial components of cell surfaces and are involved in numerous biological processes. nih.gov The ability to use chlorinated sugars as glycosyl donors is a key strategy in the chemical synthesis of these molecules. nih.gov The C1-chloro derivative of fructose can be used to form glycosidic bonds, linking the fructose moiety to other sugars or to the amino acid residues of proteins, thereby enabling the construction of intricate glycoconjugate structures for biological investigation. nih.govnih.gov

Probes for Metabolic Pathway Elucidation

Understanding the intricate network of metabolic pathways is a central goal in biochemistry and medicine. Modified sugars that can enter but not fully traverse a metabolic sequence are invaluable as probes. This compound and its analogs are designed for this purpose, particularly for studying fructose metabolism.

Fructolysis is the metabolic pathway that processes dietary fructose, primarily in the liver. wikipedia.orgnih.gov Unlike glucose metabolism, fructolysis bypasses a key regulatory step in glycolysis, which has implications for metabolic diseases. nih.gov Analogs like this compound can be used to study this pathway. It is hypothesized that such analogs may be recognized and phosphorylated by fructokinase, the first enzyme in fructolysis, but the presence of the chlorine atom may impede subsequent steps, such as cleavage by aldolase (B8822740) B. This metabolic trapping allows researchers to investigate enzyme kinetics, pathway regulation, and the consequences of pathway disruption in various disease models.

Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radiotracers to visualize metabolic processes in vivo. semanticscholar.org Building on the success of the glucose analog 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), researchers have developed radiolabeled fructose analogs to image fructose metabolism. semanticscholar.orgresearchgate.net These tracers are particularly relevant for tumors that exhibit high expression of fructose-specific transporters like GLUT5. researchgate.netnih.gov

Several fluorinated deoxyfructose analogs have been synthesized and evaluated as potential PET imaging agents. researchgate.net For instance, 1-[¹⁸F]Fluoro-1-deoxy-D-fructose (1-¹⁸FDF) has been tested as a tracer for fructose uptake in tumor models. researchgate.net Another analog, 6-deoxy-6-[¹⁸F]fluoro-D-fructose (6-¹⁸FDF), has been shown to be transported via GLUT5 and phosphorylated by ketohexokinase, making it a potential tracer for imaging tumors that express these proteins. nih.gov More recently, 6-[¹⁸F]FDF has been investigated as a PET radiotracer for imaging neuroinflammation, as GLUT5 is predominantly expressed in brain microglia which are activated during inflammatory responses. mdpi.com These studies highlight the principle of using halogenated deoxyfructose analogs as imaging probes, a strategy that could be extended to chloro-derivatives.

| Radiotracer | Target Transporter/Enzyme | Application Area | Key Findings |

| 1-[¹⁸F]Fluoro-1-deoxy-D-fructose (1-¹⁸FDF) | Fructose Transporters | Tumor Imaging | Tested as a fructose uptake tracer in mouse and rat tumor xenografts; showed rapid clearance. researchgate.net |

| 6-[¹⁸F]Fluoro-6-deoxy-D-fructose (6-¹⁸FDF) | GLUT5, Ketohexokinase | Tumor Imaging | Uptake observed in breast cancer cells (EMT-6 and MCF-7); metabolized rapidly in vivo. nih.gov |

| 6-[¹⁸F]Fluoro-6-deoxy-D-fructose (6-¹⁸FDF) | GLUT5 | Neuroinflammation Imaging | Increased uptake in a rat model of neuroinflammation, suggesting it can image microglial activation. mdpi.com |

Development of Enzyme Inhibitors and Antimetabolites in Research

Antimetabolites are compounds that interfere with normal metabolic processes, often by inhibiting enzymes. Modified carbohydrates are a rich source of potential enzyme inhibitors. The substitution of a key hydroxyl group with a halogen, as in this compound, can transform a substrate into an inhibitor.

Research on the related compound 1-deoxy-D-fructose has shown that it can act as an antimetabolite. nih.gov For example, 1-deoxyfructose (B1228785) 6-phosphate is a competitive inhibitor of the enzyme phosphoglucose (B3042753) isomerase. nih.gov Similarly, 1-deoxy-D-fructose itself is an effective inhibitor of phosphofructokinase. nih.gov These findings suggest that the 1-hydroxy group, while not essential for binding to these enzymes, plays a critical role in their catalytic function. nih.gov

By analogy, this compound is a promising candidate for the development of novel enzyme inhibitors. It could potentially bind to the active site of enzymes in the fructolysis pathway, such as fructokinase or hexokinases, but the electronegative chlorine atom would prevent the chemical transformations required for catalysis. This inhibitory action would block the metabolic pathway, making such compounds useful research tools for studying the consequences of specific enzyme deficiencies and for exploring potential therapeutic strategies that involve modulating fructose metabolism. Studies on other fructose analogs, like 1,5-anhydro-D-fructose, have also demonstrated inhibitory effects on various glucose-metabolizing enzymes, further supporting the potential of modified fructose structures as enzyme inhibitors. nih.gov

Design and Synthesis of Non-Metabolizable Analogs for Enzymatic System Studies

The strategic replacement of a hydroxyl group on a sugar with a halogen atom, such as chlorine, is a common method for creating non-metabolizable analogs. These analogs are invaluable tools for studying enzymatic systems. The C1 hydroxyl group of fructose is the initial site of phosphorylation by enzymes like fructokinase to form fructose-1-phosphate, the first step in its metabolism.

By substituting this hydroxyl group with a chlorine atom, this compound is rendered resistant to phosphorylation by kinase enzymes. This chemical stability prevents it from entering the glycolytic pathway, allowing it to act as a competitive inhibitor or a biochemical probe. Researchers can use such non-metabolizable analogs to:

Probe Enzyme Active Sites: By observing how the analog binds to an enzyme without being processed, researchers can gain insights into the structure and chemical nature of the active site.

Study Allosteric Regulation: Non-metabolizable analogs of glycolytic intermediates can be used to study the allosteric regulation of key enzymes like phosphofructokinase and pyruvate kinase without the complication of the analog being consumed. nih.gov

Investigate Sugar Transport: These analogs are crucial for studying sugar transport proteins, as they can be transported into the cell but are not subsequently metabolized, allowing for the isolation and characterization of the transport process itself.

The synthesis of such analogs often involves multi-step chemical reactions. For example, the synthesis of a non-metabolizable sucrose (B13894) analog, 1-(α-D-glucopyranosyl)-1-deoxy-D-fructose, was achieved through a complex route involving the reaction of a glucopyranosyl-derived ylide with protected glyceraldehyde, followed by osmylation and deprotection steps. rsc.org A similar strategic approach would be required for the synthesis of this compound.

Inhibition of Glycolysis in Pathogen Systems for Antimicrobial Research

Many pathogenic microorganisms are heavily reliant on glycolysis for energy production. Therefore, the inhibition of this pathway is a promising strategy for antimicrobial research. Sugar analogs that can enter the pathogen but cannot be properly metabolized can act as potent inhibitors of glycolytic enzymes, leading to energy depletion and cell death.

The presence of a chlorine atom can enhance the antimicrobial properties of a compound. nih.gov Chlorinated sugars like sucralose (B1001) have demonstrated antimicrobial activity, which is attributed to the presence of chlorine. thejcdp.com this compound, by mimicking fructose, could be taken up by pathogens through their sugar transport systems. Once inside the cell, its inability to be phosphorylated would cause it to act as a metabolic dead end.

Potential mechanisms of antimicrobial action include:

Competitive Inhibition: The analog could compete with fructose for the active site of fructokinase, halting the first step of fructose metabolism.

Enzyme Sequestration: Accumulation of the analog could tie up key glycolytic enzymes, preventing them from processing their natural substrates.

Studies on the related compound sucralose, a chlorinated disaccharide, have shown that it is not utilized as a carbon source by many bacteria and can inhibit the growth of various bacterial species, including those implicated in periodontal disease. thejcdp.comresearchgate.net This supports the potential for smaller chlorinated monosaccharides like this compound to serve as leads in antimicrobial research.

Exploration in Medicinal Chemistry Research beyond Direct Therapeutics

Structure-Activity Relationship Studies for Modified Biological Activity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule correlates with its biological activity. nih.gov By making systematic modifications to a lead compound, chemists can identify key structural features responsible for its desired effects. This compound is an excellent candidate for SAR studies.

The key structural modifications from the parent D-fructose molecule are:

Removal of the C1-hydroxyl group: This eliminates a key hydrogen bond donor and acceptor site.

Introduction of a chlorine atom: This alters the steric bulk, lipophilicity, and electronic properties of the C1 position.

In an SAR study, this compound could be compared against D-fructose and other 1-deoxy or 1-halo analogs to determine the effect of the C1 substituent on a specific biological activity, such as enzyme inhibition or receptor binding. The chlorine atom, being more lipophilic than a hydroxyl group, can influence how the molecule partitions into biological membranes and interacts with hydrophobic pockets in a protein target. cohlife.org

Rational Drug Design Methodologies Utilizing Chlorodeoxy Sugar Scaffolds

Rational drug design relies on a detailed understanding of a biological target to design molecules that interact with it in a specific and predictable way. rug.nl Carbohydrate scaffolds are attractive starting points in drug design due to their inherent chirality, high density of functional groups, and biocompatibility.

A chlorodeoxy sugar scaffold, such as this compound, offers several advantages in rational drug design:

Structural Rigidity and Chirality: The fructose backbone provides a defined three-dimensional structure that can be used to orient functional groups in precise spatial arrangements to match a target's binding site.

Synthetic Handle: The carbon-chlorine bond can serve as a reactive site for further chemical modifications, allowing for the synthesis of a library of derivatives from the chlorodeoxy sugar scaffold. rowan.edu For example, the chlorine could be displaced by other nucleophiles to introduce a wide range of functionalities.

In a typical rational design workflow, the chlorodeoxy sugar scaffold would be computationally docked into the active site of a target protein. The model would then guide chemists in synthesizing derivatives with improved binding affinity and desired pharmacological properties.

Applications in Carbohydrate-Based Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions, offering an alternative to traditional metal-based catalysts. mdpi.com Carbohydrates are excellent scaffolds for organocatalysts because they are readily available, cost-effective, and possess multiple stereogenic centers. nih.gov

D-fructose, in particular, has been used to create effective organocatalysts for various asymmetric transformations, including Michael additions and aldol (B89426) reactions. mdpi.comresearchgate.net These catalysts often incorporate a functional group, such as a primary amine or a thiourea moiety, attached to the fructose backbone. The defined stereochemistry of the sugar scaffold helps to control the stereochemical outcome of the reaction, leading to products with high enantioselectivity. mdpi.com

Introducing a chlorine atom at the C1 position of a fructose-based organocatalyst would be expected to influence its catalytic activity. The electron-withdrawing nature of the chlorine atom could modulate the acidity or basicity of nearby functional groups involved in the catalytic cycle. This electronic effect, combined with potential steric influences, could be used to fine-tune the catalyst's reactivity and selectivity for a specific chemical transformation. The synthesis of a library of catalysts based on halogenated fructose scaffolds could provide valuable tools for asymmetric synthesis. mdpi.comnih.gov

Q & A

Q. What are the established synthetic routes for 1-Chloro-1-deoxy-D-fructose, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves chlorination of D-fructose derivatives. For example, substituting the hydroxyl group at the C1 position with chlorine using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Optimization may include controlling temperature (e.g., 0–5°C to minimize side reactions) and solvent choice (e.g., dry pyridine or DMF to stabilize intermediates) . Purity can be verified via thin-layer chromatography (TLC) or HPLC with refractive index detection.

Q. What analytical techniques are recommended for characterizing this compound?

- Structural confirmation : Use NMR (¹H, ¹³C, DEPT-135) to identify the absence of the C1 hydroxyl group and presence of the chlorine substituent. Compare chemical shifts with parent D-fructose (e.g., δ ~100–110 ppm for anomeric carbons) .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (C₆H₁₁ClO₅, theoretical m/z = 218.02) .

- X-ray crystallography : For unambiguous structural determination, though crystallization may require co-crystallization agents due to hygroscopicity .

Q. How does the solubility of this compound vary across solvents, and what storage conditions are optimal?

The compound is hygroscopic and moderately soluble in polar solvents (e.g., water, DMSO). Solubility in PBS (pH 7.2) is ~10 mg/mL, but aqueous solutions should be freshly prepared to avoid hydrolysis. Store solids desiccated at –20°C to prevent decomposition .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?

The chlorine at C1 acts as a leaving group, enabling reactions with nucleophiles (e.g., amines, thiols). Kinetic studies using pseudo-first-order conditions can elucidate activation parameters (ΔH‡, ΔS‡). Computational modeling (DFT) may predict regioselectivity in complex systems .

Q. How does this compound interact with carbohydrate-processing enzymes compared to native D-fructose?

Enzymatic assays (e.g., fructose-1-phosphate kinase) can reveal competitive inhibition or altered binding kinetics due to the chlorine substituent. Crystallographic studies of enzyme-ligand complexes may show steric clashes or electronic perturbations at the active site .

Q. What are the challenges in resolving contradictory data on the stability of this compound under physiological conditions?

Discrepancies in stability studies may arise from pH-dependent hydrolysis rates or trace metal catalysis. Use buffered solutions (pH 4–8) and chelating agents (e.g., EDTA) to standardize conditions. Monitor degradation via LC-MS and quantify half-life (t₁/₂) .

Q. How can isotopic labeling (e.g., ¹³C, ²H) of this compound enhance metabolic pathway tracing in biological systems?

Synthesize labeled analogs via Cl-for-¹³C exchange or deuterated solvents during synthesis. Use tracer experiments with NMR or mass spectrometry to track incorporation into glycolytic or glycation pathways .

Methodological Notes

- Contradiction management : Cross-validate spectral data with synthetic replicates and reference standards to address variability .

- Advanced structural analysis : Combine X-ray diffraction (for static structure) with molecular dynamics simulations to study conformational flexibility .

- Biological assays : Include negative controls (e.g., D-fructose, dechlorinated analogs) to isolate the chlorine-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.